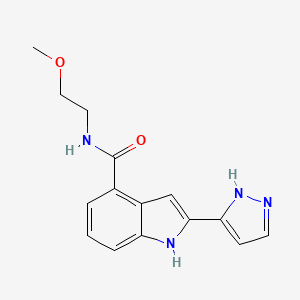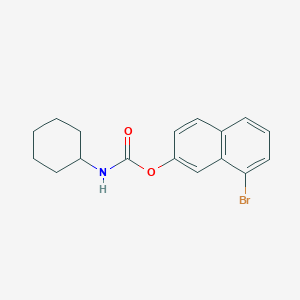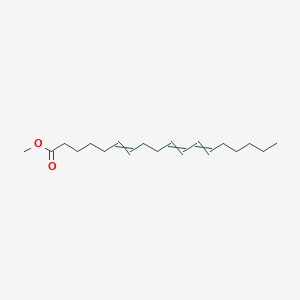![molecular formula C9H12BrN3O4 B14216341 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- CAS No. 634169-16-7](/img/structure/B14216341.png)
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- is a complex organic compound with a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- typically involves multiple steps. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids
Analyse Des Réactions Chimiques
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- involves its interaction with molecular targets and pathways in biological systems. The presence of nitro groups suggests potential interactions with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure indicates potential for significant biological activity .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.1]nonane derivatives: These compounds share the azabicyclo structure but differ in their functional groups and chemical properties.
Bicyclo[3.3.1]nonane derivatives: These compounds have a similar bicyclic structure but lack the nitrogen atom, leading to different chemical behaviors and applications
The uniqueness of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
634169-16-7 |
|---|---|
Formule moléculaire |
C9H12BrN3O4 |
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
6-bromo-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C9H12BrN3O4/c1-11-5-8(12(14)15)3-2-7(10)9(4-8,6-11)13(16)17/h2H,3-6H2,1H3 |
Clé InChI |
XMQBZZLOUSYVLH-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


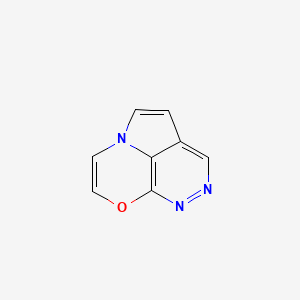
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
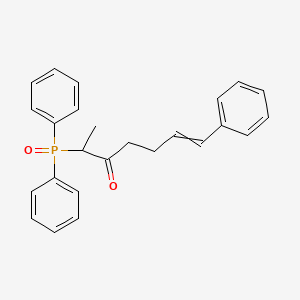
![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)
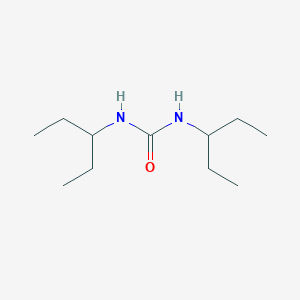

![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
